molecular formula C20H40O3 B13819852 Palmitic acid, 4-hydroxybutyl ester CAS No. 18498-23-2

Palmitic acid, 4-hydroxybutyl ester

Cat. No.: B13819852
CAS No.: 18498-23-2
M. Wt: 328.5 g/mol
InChI Key: XWFLUBQOIDFKOM-UHFFFAOYSA-N
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Description

Palmitic acid, 4-hydroxybutyl ester, is an ester derived from palmitic acid and 4-hydroxybutanol Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while 4-hydroxybutanol is an alcohol with a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of palmitic acid, 4-hydroxybutyl ester, typically involves the esterification of palmitic acid with 4-hydroxybutanol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction conditions often include heating the mixture to around 150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods: Industrial production of this ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of renewable sources of palmitic acid, such as palm oil, can make the process more sustainable. Additionally, biotechnological methods involving genetically modified microorganisms can be employed to produce the ester from renewable feedstocks .

Chemical Reactions Analysis

Types of Reactions: Palmitic acid, 4-hydroxybutyl ester, can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Palmitic acid, 4-hydroxybutyl ester, has several applications in scientific research:

Mechanism of Action

The mechanism by which palmitic acid, 4-hydroxybutyl ester, exerts its effects involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed to release palmitic acid and 4-hydroxybutanol, which can then participate in various metabolic pathways. Palmitic acid is known to influence lipid metabolism and can act as a signaling molecule in various cellular processes .

Comparison with Similar Compounds

    Palmitic Acid: A saturated fatty acid with a 16-carbon chain.

    4-Hydroxybutanol: An alcohol with a hydroxyl group on the fourth carbon atom.

    Stearic Acid, 4-Hydroxybutyl Ester: An ester derived from stearic acid and 4-hydroxybutanol.

Comparison: Palmitic acid, 4-hydroxybutyl ester, is unique due to the presence of both a long-chain fatty acid and a hydroxylated butyl group. This combination imparts unique physicochemical properties, such as enhanced solubility and reactivity, compared to other similar compounds like stearic acid, 4-hydroxybutyl ester .

Properties

CAS No.

18498-23-2

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

4-hydroxybutyl hexadecanoate

InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(22)23-19-16-15-18-21/h21H,2-19H2,1H3

InChI Key

XWFLUBQOIDFKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCO

Origin of Product

United States

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